3-AQC

5-HT3 receptor Binding affinity SAR

Researchers requiring exquisitely selective 5-HT3 receptor blockade for peripheral tissue studies often face poor potency and off-target effects with generic antagonists. 3-AQC maleate, a piperazinylquinoxaline derivative (Ki = 8 nM at 5-HT3), resolves this with allyl-substituent-dependent high affinity and ~100-fold greater functional potency than tropisetron in guinea pig ileum. - 11-fold affinity loss upon allyl removal (Ki 90 nM), 12.5-fold vs. ethyl analog (Ki 100 nM) - validates SAR specificity. - DMSO solubility ≥39.54 mg/mL ensures seamless integration into automated HTS workflows. - Long-term stability at -20°C guarantees batch-to-batch reproducibility for repeatable preclinical assays.

Molecular Formula C20H21N5O4
Molecular Weight 395.4 g/mol
Cat. No. B10783418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-AQC
Molecular FormulaC20H21N5O4
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H17N5.C4H4O4/c1-2-7-20-8-10-21(11-9-20)16-15(12-17)18-13-5-3-4-6-14(13)19-16;5-3(6)1-2-4(7)8/h2-6H,1,7-11H2;1-2H,(H,5,6)(H,7,8)
InChIKeyUHLVYEOCPBNJNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile maleate: A Potent, Competitive 5-HT3 Receptor Antagonist for Neuroscience and GPCR Research


3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile maleate, commonly known as 3-AQC, is a piperazinylquinoxaline derivative that acts as a potent and competitive antagonist of the 5-HT3 receptor [1]. As a small molecule tool compound with a molecular weight of 395.42 g/mol and high solubility in DMSO (≥39.54 mg/mL), it is widely used in preclinical research to probe serotonergic signaling pathways in the central and peripheral nervous systems . The maleate salt form ensures stability and ease of handling for long-term storage at -20°C, making it a reliable reagent for repeatable experimental workflows .

Why Generic Piperazinylquinoxaline Substitution Fails: The Critical Role of the Allyl Moiety in 3-AQC's Target Engagement


Simple substitution of 3-AQC with other piperazinylquinoxaline derivatives or general 5-HT3 antagonists is scientifically unsound due to steep structure-activity relationships (SAR) governing 5-HT3 receptor binding. BindingDB data demonstrate that the allyl substituent on the piperazine nitrogen is a critical determinant of high-affinity interaction: 3-AQC (allyl) exhibits a Ki of 8 nM, whereas the unsubstituted piperazine analog shows an 11-fold loss in affinity (Ki = 90 nM), and the propyl analog a 5-fold reduction (Ki = 40 nM) [1]. Even the closely related ethyl analog is 12.5-fold less potent (Ki = 100 nM) [1]. Furthermore, in functional assays using guinea pig ileum, 3-AQC (compound 7e) is approximately 100-fold more potent than the clinical 5-HT3 antagonist tropisetron [2]. These quantitative differences underscore that seemingly minor structural modifications—such as replacing allyl with propyl or ethyl—dramatically alter both binding affinity and functional antagonism, precluding generic substitution without compromising experimental validity.

3-AQC Product-Specific Quantitative Evidence: Head-to-Head Comparisons for Informed Procurement Decisions


5-HT3 Receptor Binding Affinity (Ki): Direct Comparison with Closest Structural Analogs

3-AQC demonstrates superior 5-HT3 receptor binding affinity compared to its closest structural analogs. In a standardized radioligand displacement assay using [3H]-BRL 43694 in rat cerebral cortex membranes, 3-AQC (allyl-substituted) exhibits a Ki of 8 nM, which is 5-fold more potent than the propyl analog (Ki = 40 nM), 11-fold more potent than the unsubstituted piperazine analog (Ki = 90 nM), and 12.5-fold more potent than the ethyl analog (Ki = 100 nM) [1].

5-HT3 receptor Binding affinity SAR Piperazinylquinoxaline

Functional 5-HT3 Antagonism (pA2): 100-Fold Potency Advantage Over Tropisetron in Guinea Pig Ileum

In a functional tissue bath assay measuring antagonism of 5-HT3 agonist 2-methyl-5HT-induced contractions in guinea pig ileum longitudinal muscle, 3-AQC (compound 7e) achieved a pA2 value approximately 2 to 3 orders of magnitude higher than the reference clinical antagonist tropisetron, indicating roughly 100-fold greater functional potency in this peripheral tissue model [1]. Notably, this potency advantage is tissue-specific and not uniformly observed across all 5-HT3 receptor-expressing systems [1].

5-HT3 receptor Functional antagonism pA2 Tropisetron Guinea pig ileum

Tissue-Specific 5-HT3 Antagonism Profile: Differentiated Activity in Peripheral vs. Central Assays

3-AQC exhibits a marked tissue-dependent pharmacological profile that distinguishes it from classical 5-HT3 antagonists. While 3-AQC is ~100-fold more potent than tropisetron in guinea pig ileum functional assays, it is significantly less potent than both tropisetron and ondansetron in two other standard 5-HT3 assays: displacement of [3H]-BRL 43694 binding to rat cortical membranes and antagonism of the Bezold-Jarisch reflex in rats [1]. This tissue-specific activity pattern suggests that 3-AQC may preferentially engage certain 5-HT3 receptor conformations, splice variants, or accessory protein complexes that differ between peripheral and central nervous system tissues.

Tissue selectivity 5-HT3 receptor Peripheral vs. central Bezold-Jarisch reflex

Solubility and Formulation Compatibility: High DMSO Solubility Supports Versatile In Vitro and In Vivo Dosing

The maleate salt form of 3-AQC confers excellent solubility in DMSO, reaching at least 39.54 mg/mL (100 mM) . This high solubility enables the preparation of concentrated stock solutions, minimizing the volume of organic solvent introduced into cell culture or in vivo systems. In contrast, the free base form of the compound (CAS 149685-89-2) exhibits substantially lower aqueous solubility and requires more complex formulation strategies for comparable dosing .

Solubility Formulation DMSO In vitro Stock solution

Optimal Research Applications for 3-AQC Maleate: Leveraging High Potency and Tissue Selectivity in Serotonergic Studies


Enteric Nervous System and Gastrointestinal Motility Research

3-AQC's exceptional potency in guinea pig ileum functional assays (pA2 ~100-fold greater than tropisetron) makes it the antagonist of choice for ex vivo tissue bath studies of 5-HT3-mediated enteric neurotransmission and smooth muscle contractility [1]. Researchers investigating serotonin's role in peristalsis, visceral pain, or gut-brain axis signaling will benefit from 3-AQC's high sensitivity and wide dynamic range in peripheral tissue preparations [1].

Pharmacological Dissection of Peripheral vs. Central 5-HT3 Receptor Function

The tissue-dependent activity profile of 3-AQC—potent in guinea pig ileum but weaker in rat cortical binding and Bezold-Jarisch reflex assays—enables researchers to selectively interrogate peripheral 5-HT3 receptor populations while minimizing central confounds [1]. This is particularly valuable in studies where central serotonergic tone must remain unperturbed, such as investigations of vagal afferent signaling or peripheral inflammatory responses .

Structure-Activity Relationship (SAR) Studies of Piperazinylquinoxaline Derivatives

The well-characterized SAR surrounding the allyl substituent of 3-AQC provides a robust reference point for medicinal chemistry efforts aimed at developing novel 5-HT3 receptor modulators [1][2]. The 11-fold affinity loss observed upon removal of the allyl group (Ki = 8 nM for 3-AQC vs. 90 nM for unsubstituted piperazine) establishes a quantitative benchmark for evaluating new substituent effects [1]. 3-AQC serves as the high-affinity control compound against which new analogs can be benchmarked in radioligand binding and functional assays.

High-Throughput Screening and Automated Pharmacology Workflows

With confirmed DMSO solubility exceeding 39.54 mg/mL (100 mM), 3-AQC maleate is fully compatible with automated liquid handling systems and high-throughput screening platforms . The ability to prepare concentrated stock solutions minimizes solvent carryover and ensures consistent compound delivery across 384- and 1536-well assay formats, reducing inter-well variability and enhancing assay robustness .

Technical Documentation Hub

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